Cas no 850-52-2 (Altrenogest)

Altrenogest 化学的及び物理的性質
名前と識別子
-
- altrenogest
- hydroxyethyl methylacrylate
- 17-allyltrenbolone
- A35957
- ALLYLTRENBOLONE
- altregonest
- drc6246
- r2267
- REGUMATE
- ru2267
- 17-α-Allyl-17-β-hydroxyestra-4,9,11-trien-3-one
- Estra-4,9,11-trien-3-one,17-hydroxy-17-(2-propenyl)-, (17b)- (9CI)
- Estra-4,9,11-trien-3-one, 17a-allyl-17-hydroxy- (7CI,8CI)
- Allyl trenbolone
- 2U0X0JA2NB
- REGU-MATE
- DRC 6246
- Altrenogestum [INN-Latin]
- RU 2267
- DSSTox_RID_83058
- DSSTox_CID_28789
- DSSTox_GSID_48863
- Altrenogest [USAN:INN:BAN]
- R 2267
- Altrenogestum
- A 35957
- (17β)-17-Hydroxy-17-(2-propen-1-yl)estra-4,9,11-trien-3-one (ACI)
- Estra-4,9,11-trien-3-one, 17-hydroxy-17-(2-propenyl)-, (17β)- (9CI)
- Estra-4,9,11-trien-3-one, 17α-allyl-17-hydroxy- (7CI, 8CI)
- Matrix
- Matrix (progestogen)
- 17alpha-ALLYL-ESTRA-4,9,11-TRIENE-17beta-OL-3-ONE
- SwineMate
- DB11372
- Estra-4,9,11-trien-3-one, 17beta-hydroxy-17-(2-propenyl)-
- Altrenogestum (INN-Latin)
- 17alpha-Allyl-17-hydroxyestra-4,9,11-trien-3-one
- ChronoMate
- 17 alpha-allyl-17-beta-hydroxyestra-4,9,11-trien-3-one
- ALTRENOGEST [GREEN BOOK]
- CHEMBL1315492
- (17beta)-17-Hydroxy-17-(2-propenyl)estra-4,9,11-trien-3-one
- (8S,13S,14S,17R)-17-allyl-17-hydroxy-13-methyl-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one
- AKOS025310098
- CCG-221218
- AB01566827_01
- Altrenogest (USAN/INN)
- ALTRENOGEST [USAN]
- DTXCID6028789
- RU-2267
- Altrenoges
- SCHEMBL140056
- Estra-4,9,11-trien-3-one, 17-hydroxy-17-(2-propenyl)-, (17-beta)-
- NSC 759180
- DTXSID3048863
- HMS3715D18
- RH-2267
- CHEBI:191255
- NCGC00183119-01
- VWAUPFMBXBWEQY-ANULTFPQSA-N
- (17 beta)-17-hydroxy-17-(2-propenyl)estra-4,9,11-trien-3-one
- A-35957
- Q-101420
- Estra-4,9,11-trien-3-one, 17-hydroxy-17-(2-propenyl)-, (17b)-
- BCP13100
- Tox21_113356
- AS-12848
- NCGC00166309-02
- Altrenogest, VETRANAL(TM), analytical standard
- DRC-6246
- ESTRA-4,9,11-TRIEN-3-ONE, 17-alpha-ALLYL-17-HYDROXY-
- OvaMed
- Altrenogest 100 microg/mL in Acetonitrile
- Altren
- NSC-759180
- Q4736979
- ESTRA-4,9,11-TRIEN-3-ONE, 17-HYDROXY-17-(2-PROPEN-1-YL)-, (17.BETA.)-
- Altrenogestrel
- s3167
- A2892
- Allyltrenbolone;RU2267
- EINECS 212-703-1
- HY-B0521
- Estra-4,9,11-trien-3-one, 17-hydroxy-17-(2-propen-1-yl)-, (17beta)-
- ALTRENOGEST [MART.]
- NCGC00166309-01
- ALTRENOGEST [MI]
- NS00014198
- ESTRA-4,9,11-TRIEN-3-ONE, 17.BETA.-HYDROXY-17-(2-PROPENYL)-
- Tox21_113356_1
- (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- 17.ALPHA.-ALLYL-ESTRA-4,9,11-TRIENE-17.BETA.-OL-3-ONE
- (8S,13R,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- 850-52-2
- 17 alpha-allyl-estratriene 4,9,11,17 beta-ol-one
- UNII-2U0X0JA2NB
- ALTRENOGEST (MART.)
- CAS-850-52-2
- ALTRENOGEST [INN]
- 17-alpha-Allyl-estratriene-4,9,11,17-beta-ol-3-one
- 17-alpha-Allyl-17-beta-hydroxyestra-4,9,11-trien-3-one
- D02840
- Altrenogest
-
- MDL: MFCD00867855
- インチ: 1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
- InChIKey: VWAUPFMBXBWEQY-ANULTFPQSA-N
- ほほえんだ: C[C@@]12[C@](O)(CC=C)CC[C@H]1[C@@H]1CCC3=CC(CCC3=C1C=C2)=O
計算された属性
- せいみつぶんしりょう: 310.19300
- どういたいしつりょう: 310.193
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 665
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0865 (rough estimate)
- ゆうかいてん: 116.0 to 120.0 deg-C
- ふってん: 495.6°C at 760 mmHg
- フラッシュポイント: 210.1±21.3 °C
- 屈折率: 1.4900 (estimate)
- PSA: 37.30000
- LogP: 4.27560
- マーカー: 319
- ひせんこうど: -70 ~ -77° (c=0.5, EtOH)
Altrenogest セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H361
- 警告文: P201-P202-P280-P308+P313-P405-P501
- セキュリティの説明: H303+H313+H333
- RTECS番号:KG7745000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Altrenogest 税関データ
- 税関コード:2937290090
- 税関データ:
中国税関コード:
2937290090
Altrenogest 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB446682-200mg |
Altrenogest; . |
850-52-2 | 200mg |
€64.30 | 2024-08-03 | ||
Key Organics Ltd | AS-12848-1MG |
Altrenogest |
850-52-2 | >98% | 1mg |
£36.00 | 2025-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233848A-250mg |
Altrenogest, |
850-52-2 | 250mg |
¥1782.00 | 2023-09-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0870-50 mg |
Altrenogest |
850-52-2 | 100.00% | 50mg |
¥444.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A98340-5g |
Altrenogest |
850-52-2 | 98% | 5g |
¥959.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A829816-1g |
Altrenogest |
850-52-2 | 98% | 1g |
¥406.00 | 2022-10-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH002-100mg |
Altrenogest |
850-52-2 | 98+% | 100mg |
130CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH002-50mg |
Altrenogest |
850-52-2 | 98+% | 50mg |
61.0CNY | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233848A-250 mg |
Altrenogest, |
850-52-2 | 250MG |
¥1,782.00 | 2023-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MH002-250mg |
Altrenogest |
850-52-2 | 98+% | 250mg |
300CNY | 2021-05-08 |
Altrenogest サプライヤー
Altrenogest 関連文献
-
Nilanjan Bhaduri,Amit B. Pawar Org. Biomol. Chem. 2023 21 3918
-
Xingjian Yang,Haoqi Zhao,David M. Cwiertny,Edward P. Kolodziej Environ. Sci.: Processes Impacts 2019 21 1650
-
Nicholas C. Pflug,Madeline K. Hankard,Stephanie?M. Berg,Meghan O'Connor,James B. Gloer,Edward P. Kolodziej,David M. Cwiertny,Kristine H. Wammer Environ. Sci.: Processes Impacts 2017 19 1414
-
Jian Kang,Chun-Lin Fan,Ya-Fei Cao,Hui-Jun Wang,Xing Peng,Zhi-Bin Wang,Qiao-Ying Chang,Xue-Yan Hu,Guo-Fang Pang Anal. Methods 2014 6 8337
-
Xiaolong Yu,Kehao Chen,Qi Wang,Wenjing Zhang,Jin Zhu Org. Chem. Front. 2018 5 994
Altrenogestに関する追加情報
Altrenogest (CAS No. 850-52-2): An Overview of Its Applications and Recent Research Developments
Altrenogest (CAS No. 850-52-2) is a synthetic progestin that has gained significant attention in the fields of veterinary medicine and reproductive biology. This compound, also known as Regumate, is widely used for its potent progestogenic effects, which are crucial in managing various reproductive conditions in animals, particularly in swine and horses. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements of Altrenogest.
Chemical Properties and Structure
Altrenogest is a member of the 19-nortestosterone class of progestins. Its chemical formula is C21H30O2, and it has a molecular weight of 314.46 g/mol. The compound is characterized by its steroidal structure, which includes a 17β-hydroxy group and a 19-nor substitution. These structural features contribute to its high affinity for the progesterone receptor, making it an effective progestin with minimal androgenic activity.
Biological Activities and Mechanisms of Action
Altrenogest exerts its biological effects primarily through binding to the progesterone receptor (PR). Once bound, it modulates gene expression and cellular processes that are essential for maintaining pregnancy and regulating the estrous cycle. In swine, Altrenogest is commonly used to synchronize estrus, thereby improving breeding efficiency and reducing the need for artificial insemination. In horses, it is used to manage reproductive disorders such as endometritis and to induce or maintain pregnancy.
Clinical Applications in Veterinary Medicine
The use of Altrenogest in veterinary medicine has been well-documented over several decades. One of its primary applications is in the management of reproductive cycles in sows. By synchronizing estrus, Altrenogest helps farmers optimize breeding schedules and improve litter size. Additionally, it has been shown to reduce the incidence of postpartum complications such as retained placenta and metritis.
In equine medicine, Altrenogest is used to treat conditions such as recurrent airway obstruction (RAO) and endometritis. Recent studies have also explored its potential in managing behavioral issues in mares, particularly those related to hormonal imbalances during the estrous cycle.
Recent Research Developments
The scientific community continues to investigate new applications and mechanisms of action for Altrenogest. A recent study published in the Journal of Veterinary Pharmacology and Therapeutics explored the use of Altrenogest in combination with other hormones to enhance fertility in dairy cattle. The results showed a significant improvement in conception rates when Altrenogest was administered alongside gonadotropin-releasing hormone (GnRH).
Another area of interest is the potential use of Altrenogest in wildlife conservation efforts. Researchers at the University of California, Davis, have investigated its role in managing reproductive cycles in endangered species such as the African elephant. Preliminary findings suggest that Altrenogest can be effectively used to synchronize estrus and improve breeding success in captive populations.
Safety and Regulatory Considerations
The safety profile of Altrenogest has been extensively evaluated through numerous clinical trials and long-term studies. While generally well-tolerated, some side effects have been reported, including changes in behavior and mild gastrointestinal disturbances. These effects are typically transient and resolve without intervention.
In terms of regulatory considerations, Altrenogest is approved for use in veterinary medicine by regulatory agencies such as the FDA (United States) and EMA (European Union). However, strict guidelines must be followed regarding dosage, administration routes, and withdrawal periods to ensure animal welfare and food safety.
Conclusion
Altrenogest (CAS No. 850-52-2) remains a valuable tool in veterinary medicine due to its potent progestogenic effects and versatile applications. Ongoing research continues to uncover new uses and mechanisms of action, further solidifying its importance in reproductive biology and animal health management. As our understanding of this compound deepens, it is likely that we will see even more innovative applications in both clinical practice and conservation efforts.
850-52-2 (Altrenogest) 関連製品
- 965-93-5(Methyltrienolone)
- 514-61-4(Methyloestrenolone)
- 6218-29-7((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)
- 1605-89-6(Androst-4-en-3-one,17-hydroxy-7,17-dimethyl-, (7a,17b)-)
- 465-42-9(Capsanthin)
- 3704-09-4(Mibolerone)
- 10161-33-8(β-Trenbolone Standard)
- 52-78-8(Norethandrolone)
- 14531-84-1(Estra-4,6-dien-3-one,17-hydroxy-, (17b)-)
- 58-18-4(Methyltestosterone)

